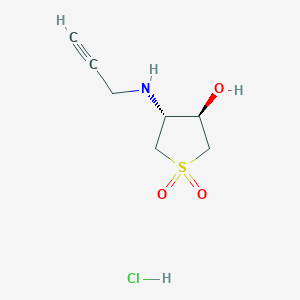
trans-1,1-Dioxo-4-prop-2-ynylamino-tetrahydrothiophen-3-OL hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-1,1-Dioxo-4-prop-2-ynylamino-tetrahydrothiophen-3-OL hydrochloride: is a chemical compound with the molecular formula C7H12ClNO3S It is known for its unique structure, which includes a tetrahydrothiophene ring substituted with a prop-2-ynylamino group and a dioxo group
Métodos De Preparación
The synthesis of trans-1,1-Dioxo-4-prop-2-ynylamino-tetrahydrothiophen-3-OL hydrochloride involves several steps. The synthetic route typically starts with the preparation of the tetrahydrothiophene ring, followed by the introduction of the prop-2-ynylamino group and the dioxo group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
trans-1,1-Dioxo-4-prop-2-ynylamino-tetrahydrothiophen-3-OL hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
trans-1,1-Dioxo-4-prop-2-ynylamino-tetrahydrothiophen-3-OL hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of trans-1,1-Dioxo-4-prop-2-ynylamino-tetrahydrothiophen-3-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
When compared to similar compounds, trans-1,1-Dioxo-4-prop-2-ynylamino-tetrahydrothiophen-3-OL hydrochloride stands out due to its unique structure and properties. Similar compounds include other tetrahydrothiophene derivatives with different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological activities.
Propiedades
Fórmula molecular |
C7H12ClNO3S |
|---|---|
Peso molecular |
225.69 g/mol |
Nombre IUPAC |
(3R,4R)-1,1-dioxo-4-(prop-2-ynylamino)thiolan-3-ol;hydrochloride |
InChI |
InChI=1S/C7H11NO3S.ClH/c1-2-3-8-6-4-12(10,11)5-7(6)9;/h1,6-9H,3-5H2;1H/t6-,7-;/m0./s1 |
Clave InChI |
RDFHVZLHXNPEPE-LEUCUCNGSA-N |
SMILES isomérico |
C#CCN[C@H]1CS(=O)(=O)C[C@@H]1O.Cl |
SMILES canónico |
C#CCNC1CS(=O)(=O)CC1O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)-](/img/structure/B12606146.png)
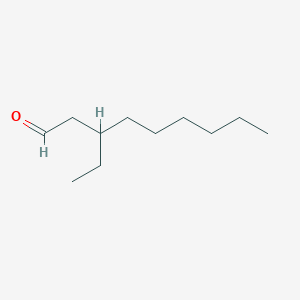
![N-[4-(2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)butylidene]hydroxylamine](/img/structure/B12606160.png)

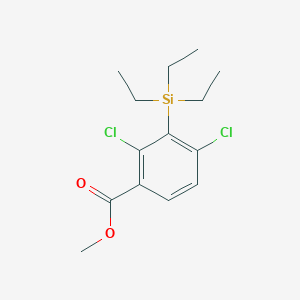
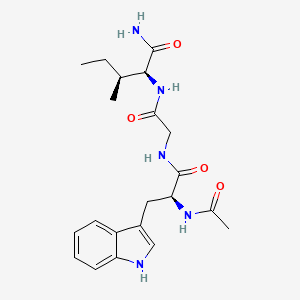
![1-Pyrrolidineacetamide, 3-(acetylamino)-N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-2-hydroxy-2-[(2R,4S)-4-hydroxy-2-pyrrolidinyl]ethyl]-3-[(1S)-1-methylpropyl]-2-oxo-a-(2-phenylethyl)-, (aS,3S)-](/img/structure/B12606179.png)
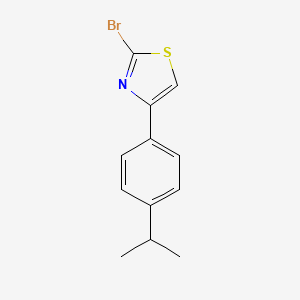
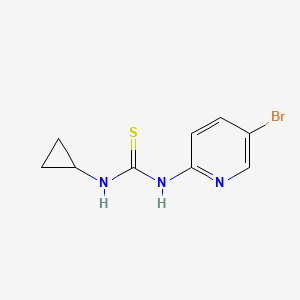
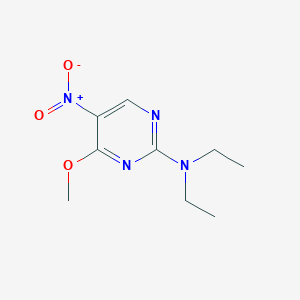
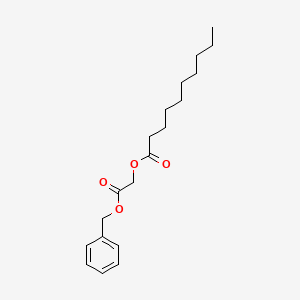
![7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B12606210.png)
![5-[(1-{6-[(tert-Butoxycarbonyl)amino]hexyl}-2,3,4,5,6-pentachlorocyclohexa-2,4-dien-1-yl)oxy]-5-oxopentanoate](/img/structure/B12606212.png)
